molecular formula C13H16N2O B2356856 2-cyano-N-(2,6-diethylphenyl)acetamide CAS No. 380190-55-6

2-cyano-N-(2,6-diethylphenyl)acetamide

Cat. No. B2356856
CAS RN: 380190-55-6
M. Wt: 216.284
InChI Key: JYWRJDYJJKKDEO-UHFFFAOYSA-N
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Description

“2-cyano-N-(2,6-diethylphenyl)acetamide” is a chemical compound with the CAS Number: 380190-55-6 . It has a molecular weight of 216.28 and its IUPAC name is 2-cyano-N-(2,6-diethylphenyl)acetamide .


Molecular Structure Analysis

The InChI code for “2-cyano-N-(2,6-diethylphenyl)acetamide” is 1S/C13H16N2O/c1-3-10-6-5-7-11(4-2)13(10)15-12(16)8-9-14/h5-7H,3-4,8H2,1-2H3,(H,15,16) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-cyano-N-(2,6-diethylphenyl)acetamide” is a powder with a melting point of 179-180 degrees Celsius . It should be stored at room temperature .

Scientific Research Applications

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}C13​H16​N2​O

and a molecular weight of approximately 216.28 g/mol .

Cyanoacetylation of Amines

Cyanoacetamides play a crucial role in the synthesis of heterocyclic compounds. They serve as versatile precursors for building various organic heterocycles. Specifically, the cyano and carbonyl functionalities in these compounds allow them to react with common bidentate reagents, leading to the formation of diverse heterocyclic moieties . Researchers have explored their utility in the following areas:

a. Heterocyclic Synthesis: Cyanoacetamide derivatives are privileged structures, and their active hydrogen on C-2 enables participation in condensation and substitution reactions. By reacting with various amines, cyanoacetamides can yield a wide range of heterocyclic compounds. These derivatives have been employed in the synthesis of pyridines, pyrimidines, and other heterocyclic systems .

b. Chemotherapeutic Agents: The biological activities of cyanoacetamide derivatives have drawn attention from biochemists. Researchers have investigated their potential as chemotherapeutic agents. By modifying the N-aryl and/or heteryl groups, scientists aim to evolve better drugs for various diseases .

Colorimetric and Fluorometric Assay

A recent study explored the use of 2-cyano-N-(2,6-diethylphenyl)acetamide (referred to as CYM) in a dual-channel ratiometric assay. The assay is based on ratioing emissions at 435 nm and 520 nm. It exhibits a wide detection range (0.01–0.55 μM) and a low limit of detection (2 nM at S/N = 3). Researchers applied this assay to determine CYM concentrations in spiked real samples, including natural river water, soil, and plant epidermis .

Other Potential Applications

While the literature primarily focuses on the areas mentioned above, further research may uncover additional applications for this compound. Its unique structure and reactivity make it an intriguing candidate for various chemical transformations and biological studies.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

properties

IUPAC Name

2-cyano-N-(2,6-diethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-10-6-5-7-11(4-2)13(10)15-12(16)8-9-14/h5-7H,3-4,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWRJDYJJKKDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2,6-diethylphenyl)acetamide

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